Cas no 2287345-75-7 ({[3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine)

{[3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine structure
2287345-75-7 structure
商品名:{[3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
CAS番号:2287345-75-7
MF:C14H18ClN
メガワット:235.752422809601
CID:6483049
PubChem ID:137945779

{[3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine 化学的及び物理的性質

名前と識別子

    • EN300-6760663
    • 1-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
    • 2287345-75-7
    • {[3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
    • {[3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
    • インチ: 1S/C14H18ClN/c1-10-11(4-3-5-12(10)15)14-6-13(7-14,8-14)9-16-2/h3-5,16H,6-9H2,1-2H3
    • InChIKey: UHDMCMYWGZXWHA-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1C)C12CC(CNC)(C1)C2

計算された属性

  • せいみつぶんしりょう: 235.1127773g/mol
  • どういたいしつりょう: 235.1127773g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 12Ų

{[3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6760663-0.1g
{[3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287345-75-7 95.0%
0.1g
$2197.0 2025-03-13
Enamine
EN300-6760663-0.5g
{[3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287345-75-7 95.0%
0.5g
$2396.0 2025-03-13
Enamine
EN300-6760663-2.5g
{[3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287345-75-7 95.0%
2.5g
$4892.0 2025-03-13
Enamine
EN300-6760663-1.0g
{[3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287345-75-7 95.0%
1.0g
$2496.0 2025-03-13
Enamine
EN300-6760663-0.05g
{[3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287345-75-7 95.0%
0.05g
$2097.0 2025-03-13
Enamine
EN300-6760663-10.0g
{[3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287345-75-7 95.0%
10.0g
$10732.0 2025-03-13
Enamine
EN300-6760663-0.25g
{[3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287345-75-7 95.0%
0.25g
$2297.0 2025-03-13
Enamine
EN300-6760663-5.0g
{[3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
2287345-75-7 95.0%
5.0g
$7238.0 2025-03-13

{[3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine 関連文献

{[3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amineに関する追加情報

Introduction to the Compound CAS No 2287345-75-7: {[3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine

The compound with CAS No 2287345-75-7, named {[3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine, is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a bicyclic framework and a substituted amine group, making it a versatile building block for further chemical modifications.

Recent studies have highlighted the importance of bicyclic compounds like this one in drug discovery and advanced material synthesis. The presence of the 3-chloro-2-methylphenyl group introduces electronic and steric effects that can be exploited to modulate the compound's reactivity and selectivity in different chemical environments.

The synthesis of this compound involves a series of carefully designed reactions, including Friedel-Crafts alkylation and subsequent amine formation steps. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for use in demanding applications such as catalysis or as intermediates in pharmaceutical development.

One of the most promising aspects of this compound is its potential as a chiral ligand in asymmetric catalysis. The bicyclo[1.1.1]pentane framework provides a rigid chiral environment that can enhance enantioselectivity in various catalytic processes, making it a valuable tool for synthesizing enantiopure pharmaceuticals.

Moreover, the methylamine group at the terminus of the molecule offers additional functionalization opportunities, enabling the attachment of other functional groups or polymers for tailored applications in materials science.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed key interactions between the chlorine substituent and the bicyclic framework, which play a critical role in determining its chemical reactivity.

In summary, CAS No 2287345-75-7 represents a versatile and highly functionalized organic compound with broad applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers working on cutting-edge projects in chemistry and materials science.

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